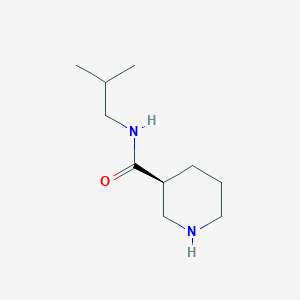
(3S)-N-(2-methylpropyl)piperidine-3-carboxamide
Overview
Description
(3S)-N-(2-methylpropyl)piperidine-3-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPCC is a piperidine derivative that has been shown to exhibit a range of biological and pharmacological properties, making it a promising candidate for use in medicinal chemistry, drug discovery, and other areas of research.
Scientific Research Applications
Opioid Receptor Antagonism
One significant application of compounds related to (3S)-N-(2-methylpropyl)piperidine-3-carboxamide is in the field of opioid receptor research. For example, a study by Cueva et al. (2009) synthesized analogues of a compound structurally similar to (3S)-N-(2-methylpropyl)piperidine-3-carboxamide, demonstrating potent and selective kappa-opioid receptor antagonism. These findings are crucial in understanding and potentially manipulating opioid receptor activities, particularly in pain management and addiction therapy (Cueva et al., 2009).
Renin Inhibition
Another significant application lies in the inhibition of the renin enzyme. For instance, research by Mori et al. (2013) focused on the synthesis and optimization of carboxamide derivatives, closely related to the compound , as renin inhibitors. These compounds exhibited promising renin inhibitory activity and favorable oral exposure in animal models. Such inhibitors are potentially beneficial for treating hypertension and related cardiovascular diseases (Mori et al., 2013).
Antihypertensive Agents
Research into antihypertensive agents also involves derivatives of (3S)-N-(2-methylpropyl)piperidine-3-carboxamide. Watanuki et al. (2011) synthesized and evaluated a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives for inhibitory activity against T-type Ca(2+) channels. Their studies revealed potential antihypertensive properties, highlighting the compound's relevance in developing new blood pressure medications (Watanuki et al., 2011).
PARP Inhibition
The compound has also been implicated in the development of poly(ADP-ribose)polymerase (PARP) inhibitors. Jones et al. (2009) reported the development of a series of 2-phenyl-2H-indazole-7-carboxamides as PARP 1 and 2 inhibitors. These inhibitors displayed significant activity against BRCA-1 and BRCA-2 deficient cancer cells, suggesting potential therapeutic applications in cancer treatment (Jones et al., 2009).
Anti-HIV Activity
Compounds structurally related to (3S)-N-(2-methylpropyl)piperidine-3-carboxamide have also shown potential in anti-HIV research. Imamura et al. (2006) developed a piperidine-4-carboxamide CCR5 antagonist with highly potent Anti-HIV-1 activity, demonstrating the compound's relevance in HIV treatment strategies (Imamura et al., 2006).
properties
IUPAC Name |
(3S)-N-(2-methylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMSGBRYUFUIH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-(2-methylpropyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










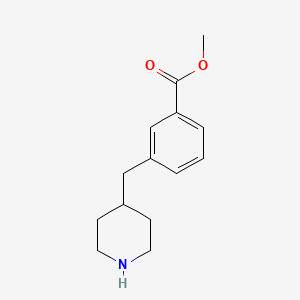
![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)
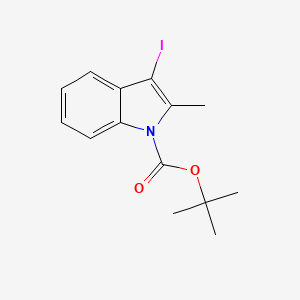
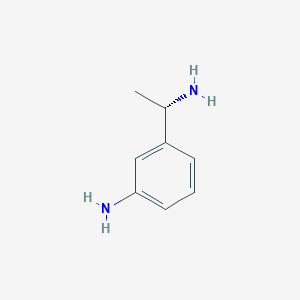
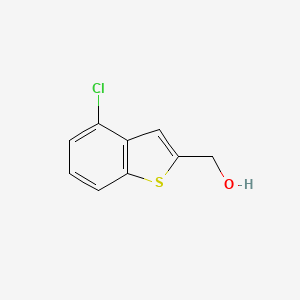
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)
